6-Amino-4-(3-furanyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Description
Properties
IUPAC Name |
6-amino-4-(furan-3-yl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2/c1-2-3-10-12-11(8-4-5-19-7-8)9(6-15)13(16)20-14(12)18-17-10/h4-5,7,11H,2-3,16H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTHBXTRAXHPTSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C2C(C(=C(OC2=NN1)N)C#N)C3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-4-(3-furanyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile can be achieved through a one-pot multicomponent reaction. This involves the reaction of ethyl 3-oxobutanoate, hydrazine hydrate, five-membered heterocyclic aldehydes (such as furfural), and malononitrile in the presence of a catalytically active ionic liquid medium like [BMIM]BF4 at 70–75°C for 110–120 minutes . This method offers excellent yields, a straightforward protocol, and mild reaction conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the one-pot multicomponent reaction described above. The use of environmentally friendly solvents and catalysts, as well as optimization of reaction conditions to maximize yield and minimize waste, would be key considerations in industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
6-Amino-4-(3-furanyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of 6-amino-4-(3-furanyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile. Research indicates that derivatives of this compound exhibit significant activity against both Gram-positive and Gram-negative bacterial strains.
Case Study: Antibacterial Screening
- Method : Compounds were synthesized via multicomponent reactions and screened against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
- Results : The synthesized compounds showed inhibition zones ranging from 15 to 31 mm at a concentration of 50 μg/well. Notably, some derivatives outperformed standard antibiotics like ciprofloxacin and ampicillin in terms of minimum inhibitory concentration (MIC) values .
| Compound | Gram-positive Activity (mm) | Gram-negative Activity (mm) | MIC (μg/mL) |
|---|---|---|---|
| Compound 12d | 15–27 | 16–31 | 12.5–50 |
| Ciprofloxacin | 21–23 | 31–32 | 6.25–12.5 |
Anticancer Research
The compound has also been investigated for its potential anticancer properties. Specific derivatives have been shown to inhibit the growth of cancer cell lines through various mechanisms.
Case Study: Anticancer Activity
- Research Focus : The impact of the compound on specific cancer cell lines was evaluated.
- Findings : Some derivatives demonstrated cytotoxic effects on cancer cells, suggesting that they may act as effective agents in cancer therapy by inducing apoptosis or inhibiting cell proliferation .
Ubiquitin-Specific Protease Inhibition
Another promising application of this compound is its role as an inhibitor of ubiquitin-specific protease 7 (USP7), which is implicated in various diseases including cancer.
Case Study: USP7 Inhibition
- Study Overview : A patent outlines the use of this compound in inhibiting USP7, indicating its potential as a therapeutic agent for diseases associated with dysregulated protein degradation.
- Implications : Inhibition of USP7 can lead to increased levels of tumor suppressor proteins, providing a novel approach to cancer treatment .
Mechanism of Action
The mechanism of action of 6-Amino-4-(3-furanyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it has been shown to exhibit good binding energy against human epidermal growth factor receptor protein, suggesting its potential role in inhibiting cancer cell proliferation . The compound’s structure allows it to interact with various enzymes and receptors, modulating their activity and leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Physical and Spectral Properties
Table 1: Comparative Data on Selected Analogs
Observations :
- Chlorophenyl and methoxyphenyl derivatives exhibit distinct NMR shifts due to electron-withdrawing (-Cl) and donating (-OCH₃) effects.
- The 2-hydroxyphenyl analog () shows strong O-H stretching in IR (3613 cm⁻¹), absent in non-hydroxylated analogs .
- Pyridin-4-yl substituents () introduce nitrogen-based resonance, altering ¹³C NMR signals compared to purely aromatic groups .
Biological Activity
6-Amino-4-(3-furanyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a compound of significant interest in medicinal chemistry due to its unique structural properties and promising biological activities. With a molecular formula of C14H14N4O2 and a molecular weight of approximately 270.29 g/mol, this compound features a dihydropyrano-pyrazole framework that enhances its potential as a therapeutic agent.
Biological Activity Overview
Research indicates that this compound exhibits notable biological activities, particularly as an inhibitor of ubiquitin-specific protease 7 (USP7) . USP7 plays a crucial role in various cellular processes, including protein degradation and gene expression regulation. Inhibition of USP7 has implications for cancer therapy and other diseases where this protease is involved .
Key Biological Activities:
- Inhibition of USP7 : The compound's ability to inhibit USP7 suggests it may alter the stability of target proteins by preventing their deubiquitination, impacting cell proliferation and apoptosis .
- Anti-inflammatory and Analgesic Properties : Compounds in this class have also shown promise in reducing inflammation and pain, further underscoring their therapeutic potential .
Synthesis and Structure
The synthesis of this compound typically involves multi-step synthetic protocols. The unique furan substitution pattern contributes to its reactivity and interaction with biological systems .
Comparative Analysis with Related Compounds
Several structurally similar compounds have been identified, which demonstrate varying biological activities. Below is a comparison table highlighting some of these compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 6-Amino-4-(2-furyl)-3-propyl-1,4-dihydropyrano(2,3-c)pyrazole-5-carbonitrile | C14H14N4O2 | Similar structure but differs by furan substitution position |
| 6-Amino-4-(3-furanyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | C12H10N4O2 | Methyl substitution alters biological activity |
| 6-Amino-4-[4-(diethylamino)phenyl]-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | C18H22N4O2 | Incorporates a phenyl group that may enhance lipophilicity |
Case Studies and Research Findings
Numerous studies have explored the biological activity of pyrazole derivatives, including those similar to this compound:
- Antibacterial Activity : In a study assessing the antibacterial properties of various pyrazole derivatives against Gram-positive and Gram-negative bacteria, certain compounds exhibited inhibition zones comparable to standard antibiotics like ciprofloxacin . The results indicated that the synthesized compounds showed moderate antibacterial activity with MIC values ranging from 20 to 150 μg/mL.
- Anticancer Potential : Another study focused on the role of USP7 inhibitors in cancer therapy highlighted the potential of compounds like this compound in targeting cancer progression through modulation of protein stability .
Q & A
Q. What are the standard synthetic protocols for preparing this compound?
The compound is synthesized via multicomponent reactions (MCRs) involving hydrazine hydrate, ethyl acetoacetate, substituted aldehydes (e.g., 3-furanyl derivatives), and malononitrile. Catalysts such as tetra--butylammonium bromide (TBAB, 10 mol%) or ionic liquids (e.g., [EtNH][HSO]) are used to enhance reaction efficiency. Reactions typically proceed under reflux in aqueous or ethanol/water mixtures (1:1 v/v), yielding products in 25–30 minutes. Purification involves recrystallization from ethanol .
Q. How is structural characterization performed post-synthesis?
Key methods include:
- Spectroscopy : IR (C≡N stretch at ~2200 cm), H/C NMR (e.g., aromatic protons at δ 7.51 ppm for bromophenyl derivatives), and TOF-MS for molecular ion confirmation .
- X-ray crystallography : Single crystals grown in DMSO or ethanol confirm bond distances (e.g., C–N = 1.371 Å) and triclinic crystal systems (space group ) .
- Melting points : Reported ranges (e.g., 179–180°C for bromophenyl derivatives) validate purity .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yields and purity?
- Catalyst screening : Ionic liquids (e.g., [EtNH][HSO]) reduce reaction times to 2 hours with yields up to 89% compared to TBAB .
- Solvent systems : Ethanol/water (1:1 v/v) minimizes side products vs. pure aqueous media .
- Temperature control : Room-temperature MCRs avoid thermal degradation of sensitive substituents (e.g., methoxy groups) .
Q. How are spectral data contradictions resolved during structural confirmation?
- Cross-validation : X-ray diffraction resolves ambiguities in NMR assignments (e.g., distinguishing pyran vs. pyrazole ring protons) .
- 2D NMR : COSY and HSQC clarify coupling patterns for overlapping signals (e.g., diastereotopic methyl groups) .
- Comparative analysis : Align observed C shifts (e.g., C=O at 160.9 ppm) with literature values for analogous compounds .
Q. What methodological considerations are critical in bioactivity assays?
- Purity standards : HPLC (≥95% purity) ensures reliable biological data .
- Solubility : DMSO is preferred for in vitro assays (50 mg/mL stock solutions) .
- Assay design : Cytotoxicity studies (e.g., MTT assays) and DNA-binding evaluations (fluorescence quenching) require negative controls (e.g., untreated cells) and dose-response curves .
Q. How does substituent variation (e.g., aryl groups) impact crystallographic parameters?
- Steric effects : Bulky substituents (e.g., 3,4,5-trimethoxyphenyl) increase unit cell volume ( Å) vs. smaller groups .
- Hydrogen bonding : Amino and nitrile groups form intermolecular H-bonds (N–H···N), stabilizing crystal packing .
Q. What green chemistry approaches improve sustainability in synthesis?
- Solvent selection : Water as a solvent reduces toxicity .
- Catalyst recycling : Ionic liquids like [EtNH][HSO] can be reused for 3–5 cycles without yield loss .
Data Contradiction Analysis
Q. How to address discrepancies in reported melting points for derivatives?
- Purification methods : Recrystallization solvents (ethanol vs. DMSO) affect purity and melting ranges .
- Polymorphism : XRPD identifies crystalline vs. amorphous forms, explaining variability .
Q. Why do some studies report lower bioactivity despite structural similarity?
- Stereochemistry : Enantiomeric impurities (e.g., isomers) reduce binding affinity to targets .
- Substituent electronic effects : Electron-withdrawing groups (e.g., –NO) may hinder membrane permeability .
Methodological Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
